2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.
Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine in the presence of a suitable catalyst.
Attachment of the Prop-2-en-1-yloxyphenyl Group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced using an appropriate alkylating agent.
Final Cyclization and Functionalization: The final steps involve cyclization and introduction of the nitrile group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as a pharmacophore. It could be explored for its interactions with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound might exhibit therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its biological activity could lead to new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(dimethylamino)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the prop-2-en-1-yloxy group.
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure with a methoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
The unique feature of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is the presence of the prop-2-en-1-yloxy group, which can impart different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C23H28N4O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(4-prop-2-enoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H28N4O2/c1-6-11-29-16-9-7-15(8-10-16)20-17(14-24)22(25)27(26(4)5)18-12-23(2,3)13-19(28)21(18)20/h6-10,20H,1,11-13,25H2,2-5H3 |
InChI Key |
FYYYVLDQOHHBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)OCC=C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.